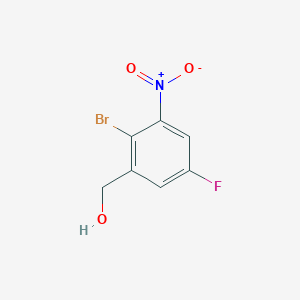

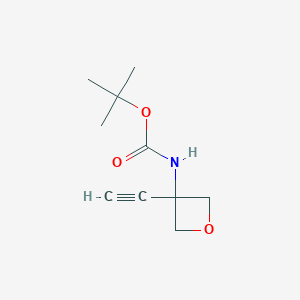

![molecular formula C16H15N3O2S B2755749 N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-methylbenzamide CAS No. 946358-12-9](/img/structure/B2755749.png)

N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such compounds often involves the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or with 3-bromopentane-2,4-dione . An effective method was developed for the preparation and x-ray diffraction analysis of the spatial structure of a similar compound, 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester .Molecular Structure Analysis

The molecular structure of these compounds is of interest as a starting material for the synthesis of new, potentially biologically active derivatives of thiazolo[3,2-a]pyrimidine . Detailed studies of the structural properties of these compounds allow subsequent chemical modification to be performed more successfully and with better targeting .Chemical Reactions Analysis

The chemical reactions involving these compounds are often cyclocondensations of 3,4-dihydropyrimidine-2-thiones with the formation of thiazolo[3,2-a]pyrimidine derivatives . Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be characterized by various techniques such as IR absorption and NMR signals . For example, they are characterized by a high frequency IR absorption band, which is assigned to the carbonyl group stretching vibration of the thiazolone ring .Aplicaciones Científicas De Investigación

Anticancer Applications

The compound has been investigated for its potential as an anticancer agent, particularly through its inhibition of kinesin spindle protein (KSP). This inhibition leads to cell cycle arrest in mitosis and subsequent cellular death, making it a promising candidate for cancer treatment. Its favorable pharmacokinetic profile and significant in vivo efficacy further support its clinical development for cancer therapy (Theoclitou et al., 2011).

Antimicrobial Activity

Research into N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-methylbenzamide derivatives has shown promising antimicrobial properties. These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating potential therapeutic value in treating microbial diseases, particularly bacterial and fungal infections (Desai et al., 2013).

Synthesis of Novel Compounds

The structural framework of this compound serves as a basis for synthesizing novel compounds. These new molecules have been explored for various biological activities, including anti-inflammatory, analgesic, and antinociceptive effects. The ability to generate compounds with lower ulcerogenic activity and higher therapeutic indices suggests the potential for developing safer pharmaceutical agents (Alam et al., 2010).

Anti-biofilm Applications

Further extending its range of applications, derivatives of this compound have been incorporated into nanocoatings to combat biofilm-associated fungal infections. Such bioactive nanocoatings show non-cytotoxic strategies against Candida albicans biofilms, indicating a novel approach to addressing medical device-associated infections (Olar et al., 2020).

Mecanismo De Acción

While the specific mechanism of action for “N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-methylbenzamide” is not explicitly mentioned in the sources, thiazolo[3,2-a]pyrimidines are known to have a broad spectrum of biological activities. They have been used as the basis for synthesizing effective antifungal, antimalarial, antihypertensive, anti-inflammatory, and antimicrobial substances .

Direcciones Futuras

The future directions for this compound could involve further exploration of its synthetic and pharmacological potential . It could serve as a starting material for the synthesis of new, potentially biologically active derivatives . Given its broad spectrum of biological activities, it could be used to create more effective and safer drugs .

Propiedades

IUPAC Name |

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-9-5-4-6-12(7-9)14(20)18-13-11(3)17-16-19(15(13)21)10(2)8-22-16/h4-8H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXODOIJESCUJCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(N=C3N(C2=O)C(=CS3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

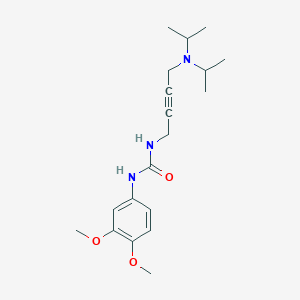

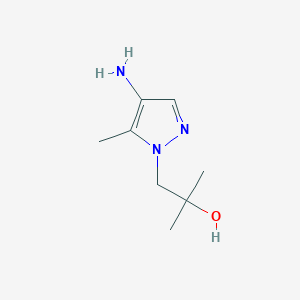

![1-(3-chlorophenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2755666.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B2755668.png)

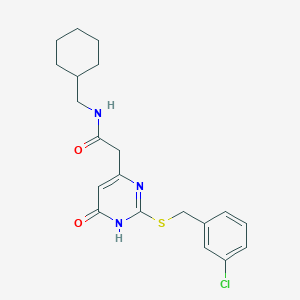

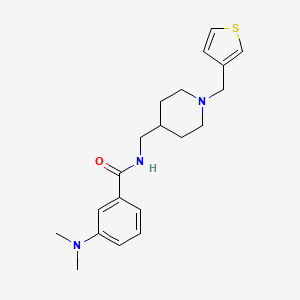

![2-(Furan-2-yl)-5-(furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2755671.png)

![N-[2-(2,5-Dihydropyrrol-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2755672.png)

![[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride](/img/structure/B2755680.png)

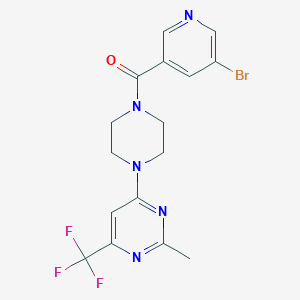

![1-(2-Nitrophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2755682.png)